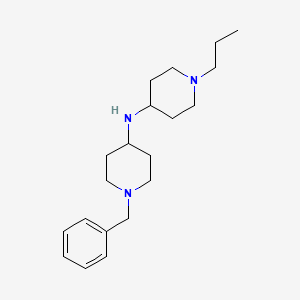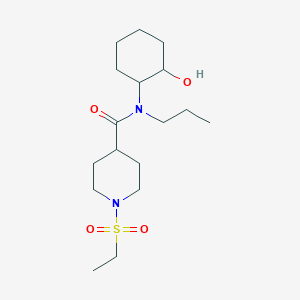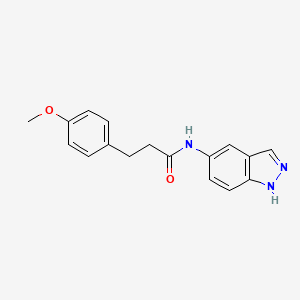
N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), which is an enzyme that plays a critical role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer.
作用機序
DFMO irreversibly inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DFMO has been shown to reduce the levels of polyamines in various tissues, including the prostate, breast, and colon. DFMO has also been shown to reduce the incidence of colon cancer in preclinical models. In clinical trials, DFMO has been shown to be well-tolerated and has demonstrated promising results in the treatment of neuroblastoma, a type of childhood cancer.
実験室実験の利点と制限
DFMO is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. DFMO is readily available and can be easily synthesized in the laboratory. However, DFMO is a relatively toxic compound that requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on DFMO. One area of interest is the development of combination therapies that incorporate DFMO with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of DFMO that improve its bioavailability and reduce its toxicity. Additionally, there is ongoing research into the use of DFMO as a chemopreventive agent, particularly in high-risk populations for certain types of cancer.
合成法
DFMO can be synthesized through a multi-step process starting with the reaction of 3,4-difluoroaniline with methylsulfonyl chloride to form N~2~-(3,4-difluorophenyl)-N~1~-methylsulfonyl-3,4-difluoroaniline. This intermediate is then reacted with glycine methyl ester to form N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
DFMO has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DFMO has been shown to inhibit the growth of various types of cancer cells, including breast, colon, and prostate cancer cells. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-13-10(15)6-14(18(2,16)17)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCVFXAGAIWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5339074.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzoic acid](/img/structure/B5339077.png)
![2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339081.png)
![1-{[5-(5-isoxazolyl)-2-methyl-3-furyl]sulfonyl}-4-azepanamine hydrochloride](/img/structure/B5339089.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-(2-methoxyethyl)-N-methyl-2-oxoethanamine](/img/structure/B5339095.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5339097.png)
![3-amino-5-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5339107.png)
![(2S)-4-(methylthio)-2-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}butan-1-ol](/img/structure/B5339113.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5339125.png)
![ethyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5339139.png)

